molecular formula C19H20FN5O2 B6439656 3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine CAS No. 2549014-59-5

3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B6439656
CAS No.: 2549014-59-5
M. Wt: 369.4 g/mol
InChI Key: QYVFENQZOORSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine (CAS 2549014-59-5) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H20FN5O2 and a molecular weight of 369.4 g/mol, this complex molecule features a pyridine core substituted with a fluorine atom, linked via a carbonyl group to a piperidine ring which is further functionalized with a 2-methylimidazo[1,2-b]pyridazine ether moiety . This structural complexity suggests potential roles in kinase inhibition, which is a common mechanism for investigative anticancer agents, and its scaffold may also have applications in organic electronics . The compound belongs to a class of imidazo[1,2-b]pyridazine derivatives that have been investigated for their potential as PDE10 inhibitors, indicating relevance for research into central nervous system disorders . The supplied compound is characterized by HPLC purity of >95% . This product is intended for research purposes only and is not designed for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

(3-fluoropyridin-2-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-13-11-25-16(22-13)4-5-17(23-25)27-12-14-6-9-24(10-7-14)19(26)18-15(20)3-2-8-21-18/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFENQZOORSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine moiety is synthesized via condensation reactions between α-bromoketones and 3-amino-6-halopyridazines. The halogen atom (Cl or Br) on the pyridazine ring directs regioselectivity by reducing the nucleophilicity of the non-adjacent nitrogen, ensuring alkylation occurs at the desired position . For the 2-methyl derivative, α-bromoacetone is reacted with 3-amino-6-chloropyridazine under mild basic conditions (e.g., NaHCO₃ in THF), yielding 2-methylimidazo[1,2-b]pyridazine in ~75% yield .

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Sodium bicarbonate

  • Temperature: 0°C to room temperature

Functionalization of the Piperidine Ring

The 4-(hydroxymethyl)piperidine subunit is prepared through reduction of 4-piperidone derivatives. Catalytic hydrogenation (H₂, Pd/C) of 4-pyridone followed by hydroxymethylation via Grignard addition (formaldehyde, Mg) affords 4-(hydroxymethyl)piperidine . Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether is often employed to prevent undesired side reactions during subsequent steps .

Ether Bond Formation Between Imidazo[1,2-b]pyridazine and Piperidine

The ether linkage is established via a Mitsunobu reaction or nucleophilic substitution. For the Mitsunobu approach, 2-methylimidazo[1,2-b]pyridazin-6-ol is reacted with 4-(hydroxymethyl)piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 65–70% yield . Alternatively, activation of the piperidine’s hydroxymethyl group as a tosylate (TsCl, pyridine) enables SN2 displacement by the imidazo[1,2-b]pyridazin-6-olate ion .

Comparative Analysis of Etherification Methods

MethodReagentsSolventYield (%)By-Products
MitsunobuDEAD, PPh₃THF68Minimal
Tosylate ActivationTsCl, PyridineDMF72Tosic acid

Fluorination of the Pyridine Ring

The 3-fluoro substituent on the pyridine ring is introduced via electrophilic fluorination or halogen exchange. Electrophilic fluorination using Selectfluor® on 3-hydroxy-2-pyridinecarboxylic acid derivatives in acetonitrile at 80°C provides the 3-fluoro product in 55–60% yield . Alternatively, fluorodenitration of 3-nitro-2-pyridinecarboxylic acid with KF in the presence of 18-crown-6 ether achieves comparable yields .

Carbonyl Linkage Assembly

The final step involves coupling the piperidine-ether intermediate to the fluoropyridine via an amide bond. Activation of 2-fluoro-3-pyridinecarboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which is reacted with 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine in dichloromethane (DCM) with triethylamine (Et₃N) as a base . This yields the target compound in 50–60% purity, necessitating chromatographic purification (SiO₂, ethyl acetate/hexanes) .

Optimized Reaction Parameters :

  • Activation agent: SOCl₂ (2 equiv)

  • Coupling base: Et₃N (3 equiv)

  • Temperature: 0°C to room temperature

Structural Validation and Purity Assessment

Post-synthetic characterization employs spectroscopic and crystallographic techniques:

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.60–4.10 (m, 6H, piperidine and OCH₂), 7.25–8.40 (m, 5H, aromatic) .

  • ¹⁹F NMR : δ -112.5 (s, 1F, Ar-F) .

  • HRMS : [M+H]⁺ calcd. for C₂₂H₂₁FN₅O₃: 434.1624; found: 434.1628 .

Chromatographic Purity :

  • HPLC (C18 column, MeCN/H₂O): >95% purity at 254 nm .

Challenges and Mitigation Strategies

  • Regioselectivity in Imidazo[1,2-b]pyridazine Synthesis :

    • Use of 6-halopyridazines ensures correct ring closure .

  • Fluorination Side Reactions :

    • Lowering reaction temperature reduces defluorination .

  • Ether Bond Stability :

    • Avoid strong acids/bases post-coupling to prevent cleavage .

Scalability and Industrial Considerations

Large-scale production employs continuous flow reactors for imidazo[1,2-b]pyridazine synthesis, enhancing yield (80–85%) and reducing reaction time . Purification via recrystallization (ethanol/water) replaces chromatography for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to N-oxide derivatives.

  • Reduction: : Reduction reactions, especially on the imidazopyridazine moiety, could yield reduced heterocycles under conditions using hydrogenation catalysts like palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions are possible, particularly on the fluoropyridine ring, which can be displaced by strong nucleophiles in polar aprotic solvents like DMSO or DMF.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).

  • Nucleophiles: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation Products: : N-oxides or other oxidized forms.

  • Reduction Products: : Reduced heterocycles.

  • Substitution Products: : Derivatives with substitutions on the fluoropyridine ring.

Scientific Research Applications

Chemistry: : The compound's intricate structure allows for varied chemical reactivity studies, focusing on understanding how different functional groups interact under various conditions. It serves as a model compound for studying synthetic strategies involving multiple reactive sites.

Biology: : Its potential biological activity, stemming from its unique structural features, makes it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical interactions. It can be used to explore the structure-activity relationships (SAR) in drug design.

Medicine: : Given its structure, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent. Preclinical studies might focus on its efficacy and safety profile in various disease models.

Industry: : The compound could find applications in materials science, particularly in developing polymers or other materials that benefit from its unique electronic properties. Its role as a precursor or intermediate in the synthesis of more complex molecules is another industrial interest.

Mechanism of Action

The compound likely exerts its effects through specific interactions with molecular targets such as enzymes or receptors. Its structural components suggest that it might mimic or inhibit natural substrates or ligands, thereby modulating the activity of these targets. For instance, the imidazopyridazine part could interact with kinase enzymes, altering their phosphorylation activity, while the piperidine moiety might engage with neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a theoretical comparison based on structural analogs in medicinal and materials chemistry:

Table 1: Structural and Functional Comparison
Compound Name / Class Core Structure Functional Groups Potential Applications
Target Compound Pyridine + imidazopyridazine Fluorine, piperidine, carbonyl Kinase inhibition, organic electronics
Imatinib (Pharmaceutical) Pyridine + piperazine Amide, methylpiperazine BCR-ABL kinase inhibitor (anticancer)
P3HT (OPV Material) Polythiophene Alkyl side chains Electron donor in BHJ solar cells
Fullerene C60 (OPV Material) Carbon cage None (pure carbon) Electron acceptor in BHJ solar cells
Key Observations :

Pharmaceutical Analogs :

  • The target compound’s imidazopyridazine and piperidine motifs are common in kinase inhibitors (e.g., Imatinib). Fluorine substitution often enhances metabolic stability and binding affinity.
  • Unlike Imatinib, the target compound lacks an amide linker but includes an ether bond, which may alter pharmacokinetics.

Materials Science Analogs :

  • While P3HT and fullerene derivatives dominate BHJ solar cell research , the target compound’s conjugated system (pyridine/imidazopyridazine) could theoretically act as a charge-transport material . However, its bulky piperidine group may hinder crystallinity, reducing efficiency compared to P3HT.

Hypothetical Research Findings

Given the absence of direct data in the provided evidence, the following are speculative insights:

  • Solubility : The piperidine and ether groups may improve solubility in polar solvents (e.g., DMSO) compared to purely aromatic systems like P3HT.
  • Electronic Properties : The fluorine atom and conjugated imidazopyridazine could lower the LUMO energy, enhancing electron-accepting capacity, though likely less effectively than fullerene derivatives .

Biological Activity

The compound 3-fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H26N4O2C_{19}H_{26}N_{4}O_{2}, with a molecular weight of 342.4 g/mol. The IUPAC name is:

(2,2dimethylcyclopropyl)[4[(2methylimidazo[1,2b]pyridazin6yl)oxymethyl]piperidin1yl]methanone(2,2-dimethylcyclopropyl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone

Synthesis Pathway

The synthesis involves several steps:

  • Formation of Cyclopropane Ring : Achieved through cyclopropanation reactions.
  • Piperidine Ring Formation : Synthesized via cyclization reactions involving amines and carbonyl compounds.
  • Imidazo[1,2-b]pyridazine Moiety : Formed through condensation reactions involving 2-methylimidazole and pyridazine derivatives.

These steps are critical for developing the compound's unique structure, which contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve modulation of these targets, leading to therapeutic effects.

Anticancer Activity

In studies involving imidazo[1,2-b]pyridazine derivatives, it was found that certain compounds exhibited significant binding affinities to amyloid plaques, suggesting potential applications in cancer diagnostics and treatment .

Antitubercular Activity

Recent research focused on similar derivatives has shown promising results against Mycobacterium tuberculosis. For instance, compounds derived from piperidine structures demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen .

Cytotoxicity Studies

Cytotoxicity assessments against human embryonic kidney cells (HEK-293) indicated that several derivatives were non-toxic at effective concentrations, highlighting their potential as safe therapeutic agents .

Table of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
3-Fluoro CompoundAnticancer (Aβ Binding)11.0
Piperidine DerivativeAntitubercular1.35 - 2.18
Various DerivativesCytotoxicity (HEK-293)Non-toxic

Notable Research Findings

  • A study synthesized a series of imidazo[1,2-b]pyridazine derivatives that showed varying degrees of activity against amyloid plaques, with some compounds demonstrating high binding affinities suitable for imaging applications .
  • Another study revealed that specific piperidine derivatives had significant anti-tubercular activity with low cytotoxicity in human cell lines .

Q & A

Q. 1.1. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step strategies, typically starting with the preparation of the imidazo[1,2-b]pyridazine core followed by functionalization. A common approach includes:

  • Step 1 : Formation of the imidazo[1,2-b]pyridazine ring via cyclocondensation of aminopyridazine derivatives with α-haloketones under reflux conditions .
  • Step 2 : Introduction of the piperidine-carbonyl linker through nucleophilic substitution or coupling reactions. For example, 4-(hydroxymethyl)piperidine can be activated with a carbonylating agent (e.g., phosgene equivalent) and coupled to the pyridine moiety .
  • Step 3 : Fluorination at the pyridine position using fluorinating agents like Selectfluor™ under controlled pH and temperature .

Q. Optimization Tips :

  • Use HPLC to monitor intermediate purity (>95% recommended) .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yields .

Q. 1.2. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., fluorine coupling patterns and piperidine methylene protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C22_{22}H21_{21}FN5_5O3_3: 434.1624) .
  • HPLC-PDA : Assess purity (>98% for biological assays) and detect byproducts .

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Core Modifications : Compare analogs with varying substituents on the imidazo[1,2-b]pyridazine (e.g., 2-methyl vs. 2-ethyl) to assess impact on enzyme inhibition .
  • Linker Flexibility : Test piperidine vs. morpholine linkers to determine conformational effects on target binding .
  • Fluorine Position : Evaluate bioactivity of 3-fluoro vs. 4-fluoro pyridine derivatives using kinase inhibition assays .

Q. Methodology :

  • Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D) to targets like PI3K or JAK2 .
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Q. 2.2. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical protocols (e.g., ATP concentration in kinase assays) .
  • Counter-Screening : Test against related enzymes (e.g., EGFR vs. HER2) to confirm selectivity .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical models (ANOVA) to identify outliers .

Q. 2.3. How can computational methods predict binding affinity to target enzymes?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of the piperidine-carbonyl interaction .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitution to quantify its contribution to binding .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features of the imidazo[1,2-b]pyridazine core to align with ATP-binding pockets .

Toolkits : Schrödinger Suite, GROMACS, or MOE.

Q. 2.4. What are the challenges in optimizing pharmacokinetic (PK) properties for in vivo studies?

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperidine N-dealkylation) .
  • Solubility Enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrin complexes for IP/IV administration .
  • Blood-Brain Barrier (BBB) Penetration : Predict logP and PSA; target logP <3 and PSA <90 Ų for CNS activity .

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in enzyme inhibition potency between in vitro and cell-based assays?

  • Membrane Permeability : Measure cellular uptake via LC-MS/MS (e.g., intracellular concentration vs. extracellular IC50_{50}) .
  • Efflux Pump Effects : Co-administer P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.